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molecular formula C9H5F3N2O3 B8765164 5-Nitro-2-(2,2,2-trifluoroethoxy)benzonitrile CAS No. 84328-69-8

5-Nitro-2-(2,2,2-trifluoroethoxy)benzonitrile

Cat. No. B8765164
M. Wt: 246.14 g/mol
InChI Key: JXRATVBBBAMWJY-UHFFFAOYSA-N
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Patent
US07015218B1

Procedure details

Subsequently, ammonium chloride (0.5 g) and iron powder (2.5 g) were added to a mixed solvent of water (40 ml) and ethanol (120 ml), and the mixture was heated to 65° C. Then, 5-nitro-2-(2,2,2-trifluoroethoxy)benzonitrile (80.5 g) was added in parts over 20 min and the mixture was stirred at a refluxing temperature for 30 min. The reaction mixture was ice-cooled and filtrated. The solvent was evaporated under reduced pressure. To the residue was added aqueous sodium hydroxide solution and the mixture was extracted with toluene. The organic layer was washed with saturated brine and dried over anhydrous sodium sulfate, after which the solvent was evaporated under reduced pressure. Diisopropyl ether was added to the residue to allow crystallization. The crystals were recrystallized from a mixed solvent of ethyl acetate-n-hexane to give the title compound (70 g), melting point: 98–100° C.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
2.5 g
Type
catalyst
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
80.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl-].[NH4+].O.[N+:4]([C:7]1[CH:8]=[CH:9][C:10]([O:15][CH2:16][C:17]([F:20])([F:19])[F:18])=[C:11]([CH:14]=1)[C:12]#[N:13])([O-])=O>[Fe].C(O)C>[NH2:4][C:7]1[CH:8]=[CH:9][C:10]([O:15][CH2:16][C:17]([F:18])([F:19])[F:20])=[C:11]([CH:14]=1)[C:12]#[N:13] |f:0.1|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
40 mL
Type
reactant
Smiles
O
Name
Quantity
2.5 g
Type
catalyst
Smiles
[Fe]
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
80.5 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC(=C(C#N)C1)OCC(F)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at a refluxing temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtrated
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue was added aqueous sodium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with toluene
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
after which the solvent was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
Diisopropyl ether was added to the residue
CUSTOM
Type
CUSTOM
Details
crystallization
CUSTOM
Type
CUSTOM
Details
The crystals were recrystallized from a mixed solvent of ethyl acetate-n-hexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC=1C=CC(=C(C#N)C1)OCC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 70 g
YIELD: CALCULATEDPERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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